N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
CAS No.: 35353-26-5
Cat. No.: VC5252988
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35353-26-5 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
| Standard InChI Key | ADVAKZKECLPQAL-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Stereochemistry
N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide has the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.3 g/mol . The core structure consists of a benzo[d]thiazole ring substituted with a methoxy group at the 6-position and an amide bond linking it to a benzoyl group (Figure 1). The IUPAC name is N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, with the SMILES notation COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S | PubChem |
| Molecular Weight | 284.3 g/mol | PubChem |
| XLogP3-AA (Partition Coefficient) | 3.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Spectroscopic and Computational Data
The compound’s InChI key (ADVAKZKECLPQAL-UHFFFAOYSA-N) confirms its unique stereochemical identity . Computational models predict moderate lipophilicity (XLogP3-AA = 3.2), suggesting favorable membrane permeability for biological applications .
Biological Activity and Mechanism of Action
| Compound | Target Pathway | MIC (μg/mL) | Chitin Reduction | Synergy with Caspofungin |
|---|---|---|---|---|
| IMB-F4 | Chitin Synthase | >100 | 27–46% | Yes |
| N-(6-Methoxybenzothiazol-2-yl)benzamide | Inferred CHS/FKS1 | Not tested | Not reported | Theoretical |
Selectivity and Toxicity Profile
Benzothiazole derivatives show preferential toxicity toward fungal over mammalian cells. In the PMC study, IMB-F4 exhibited no cytotoxicity toward human HEK293T cells at concentrations up to 100 μg/mL . This selectivity arises from the absence of chitin in human cells, making fungal cell wall synthesis a viable therapeutic target .
Pharmacological and Industrial Applications
Drug Development Prospects
The compound’s ability to inhibit chitin synthase positions it as a candidate for combination therapy with existing antifungals like caspofungin. Synergistic effects could lower required dosages, mitigating resistance risks . Additionally, its methoxy group enhances metabolic stability compared to non-substituted analogs .
Patent Landscape
Limitations and Future Directions
Current data gaps include:
-
Direct enzyme inhibition assays for N-(6-methoxybenzo[d]thiazol-2-yl)benzamide.
-
In vivo efficacy studies in animal models of fungal infection.
-
Structure-activity relationship (SAR) analyses to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume